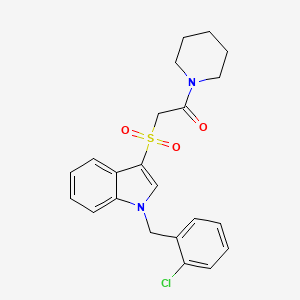
2-((1-(2-chlorobenzyl)-1H-indol-3-yl)sulfonyl)-1-(piperidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((1-(2-chlorobenzyl)-1H-indol-3-yl)sulfonyl)-1-(piperidin-1-yl)ethanone, also known as SB-216763, is a synthetic compound that belongs to the class of indole-3-carbinol derivatives. It has been studied extensively for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders.
Scientific Research Applications
Synthesis Techniques and Chemical Transformations
The compound 2-((1-(2-chlorobenzyl)-1H-indol-3-yl)sulfonyl)-1-(piperidin-1-yl)ethanone, with its structural complexity, finds relevance in various synthetic techniques and chemical transformations. For instance, the stereoselective synthesis of piperidine structures through oxidative carbon–hydrogen bond functionalizations of enamides has been demonstrated, showcasing the compound's role in forming piperidine with efficiency and stereocontrol (Brizgys, Jung, & Floreancig, 2012). Furthermore, the design and synthesis of novel hydrazide, 1,2-dihydropyridine, chromene derivatives, starting with similar compounds, have shown potential anticancer activity, confirming the importance of such compounds in medicinal chemistry (Bashandy, Al-Said, Al-Qasoumi, & Ghorab, 2011).
Anticancer and Antimicrobial Potential
Compounds like 2-((1-(2-chlorobenzyl)-1H-indol-3-yl)sulfonyl)-1-(piperidin-1-yl)ethanone have been the basis for synthesizing biologically active moieties with anticancer and antimicrobial activities. Novel sulfones with biologically active hydrazides and other moieties starting from similar compounds have been synthesized and evaluated for their in vitro anticancer activity against breast cancer cell lines, showing promising results (Bashandy et al., 2011). Additionally, synthesized compounds have shown significant potent antimicrobial activities against pathogens, suggesting the potential of such compounds in developing new antibacterial agents (Vinaya et al., 2009).
Chemical Structure and Properties
The detailed synthesis of functional aromatic multisulfonyl chlorides and their masked precursors has been reported, highlighting the versatility of sulfonyl chloride groups in organic synthesis and the potential for creating complex organic molecules (Percec et al., 2001). These studies underscore the compound's role in facilitating various synthetic pathways and its importance in the synthesis of novel organic compounds with potential biological activities.
properties
IUPAC Name |
2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-1-piperidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O3S/c23-19-10-4-2-8-17(19)14-25-15-21(18-9-3-5-11-20(18)25)29(27,28)16-22(26)24-12-6-1-7-13-24/h2-5,8-11,15H,1,6-7,12-14,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYDMKLZOWQMQDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(2-chlorobenzyl)-1H-indol-3-yl)sulfonyl)-1-(piperidin-1-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-Dimethyl-4-[4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carbonyl]benzenesulfonamide](/img/structure/B2781590.png)
![N-(2,3-dimethylphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2781591.png)
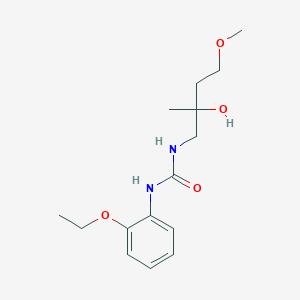
![3-(cyclopropylsulfonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2781594.png)
![N-({4-methyl-4H,6H,7H-thieno[3,2-c]pyran-4-yl}methyl)prop-2-enamide](/img/structure/B2781595.png)
![[(1R,5S,6R,10R,11S,12R,15R,16R,18S)-18-Acetyloxy-6-(furan-3-yl)-11-hydroxy-1,5,10,15-tetramethyl-13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadec-8-en-16-yl] propanoate](/img/structure/B2781596.png)
![N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2781597.png)
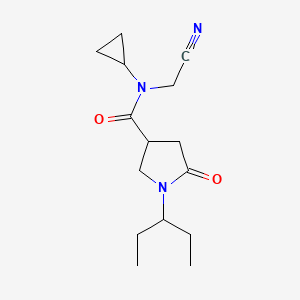
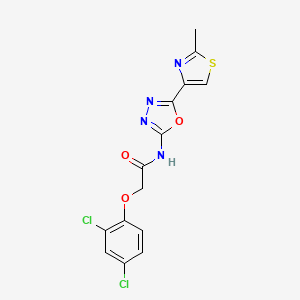
![N-[2-[3-[(3,4-dichlorophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2781602.png)
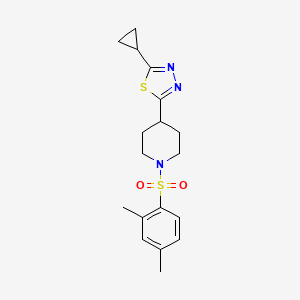
![[5-(2-Methoxyphenyl)-7-{[(3-methoxyphenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2781606.png)
![(6-Fluoropyridin-2-yl)-[2-methyl-7-(trifluoromethyl)-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidin-4-yl]methanone](/img/structure/B2781607.png)
